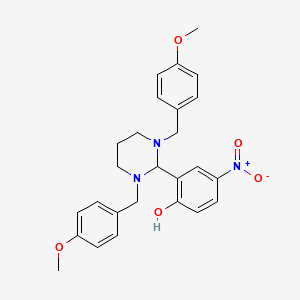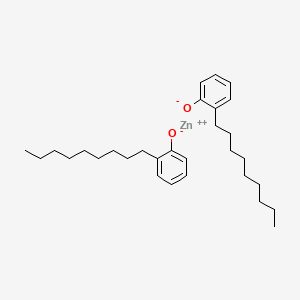
Zinc bis(nonylphenolate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc bis(nonylphenolate) is an organozinc compound with the chemical formula C30H46O2Zn. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two nonylphenolate ligands coordinated to a central zinc atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc bis(nonylphenolate) typically involves the reaction of zinc salts with nonylphenol in the presence of a base. One common method is the reaction of zinc acetate with nonylphenol in an organic solvent such as toluene. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In industrial settings, the production of zinc bis(nonylphenolate) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solvents like toluene or xylene is common, and the reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc bis(nonylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and nonylphenol.
Reduction: It can be reduced to form zinc metal and nonylphenol.
Substitution: The nonylphenolate ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in an inert atmosphere.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Zinc oxide and nonylphenol.
Reduction: Zinc metal and nonylphenol.
Substitution: Various zinc complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Zinc bis(nonylphenolate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in zinc metabolism.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used as an additive in lubricants and as a stabilizer in plastics.
Wirkmechanismus
The mechanism of action of zinc bis(nonylphenolate) involves the coordination of the zinc atom to various molecular targets. The nonylphenolate ligands can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The zinc ion can also act as a Lewis acid, facilitating various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc bis(phenolate): Similar structure but with phenolate ligands instead of nonylphenolate.
Zinc bis(2-ethylhexanoate): Another zinc compound with different ligands.
Zinc bis(acetylacetonate): A zinc complex with acetylacetonate ligands.
Uniqueness
Zinc bis(nonylphenolate) is unique due to the presence of nonylphenolate ligands, which impart specific properties such as enhanced solubility in organic solvents and potential antimicrobial activity. This makes it distinct from other zinc complexes with different ligands.
Eigenschaften
CAS-Nummer |
77194-15-1 |
|---|---|
Molekularformel |
C30H46O2Zn |
Molekulargewicht |
504.1 g/mol |
IUPAC-Name |
zinc;2-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Zn/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |
InChI-Schlüssel |
KEWUWYORWGALNZ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




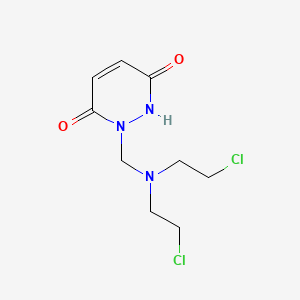
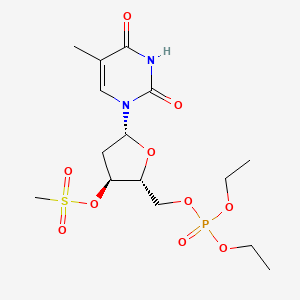
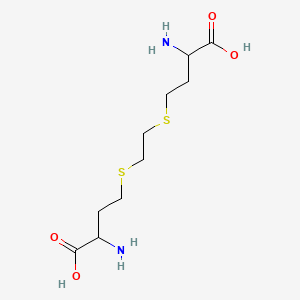
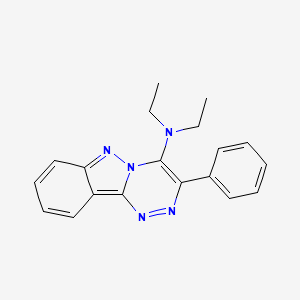


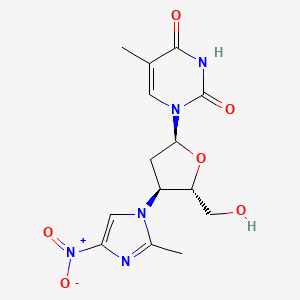
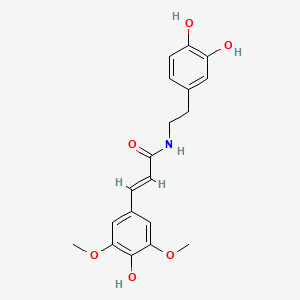
![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)

